molecular formula C22H22N2O6 B15186838 Darusentan, (R)- CAS No. 221176-51-8

Darusentan, (R)-

Cat. No.: B15186838
CAS No.: 221176-51-8
M. Wt: 410.4 g/mol
InChI Key: FEJVSJIALLTFRP-IBGZPJMESA-N
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Preparation Methods

The preparation of optically pure (+)-darusentan involves several steps. Initially, a chiral ketone derived from fructose or its hydrate is used as a catalyst to catalyze the asymmetric epoxidation of an alpha, beta-unsaturated alkene. The resulting epoxy compound undergoes a ring-opening reaction, followed by a substitution reaction and hydrolysis to yield optically pure (+)-darusentan . This method aims to achieve industrial-scale production with high yield and purity .

Chemical Reactions Analysis

Darusentan, ®- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Darusentan, ®- has several scientific research applications:

Mechanism of Action

Darusentan, ®- exerts its effects by selectively blocking the endothelin ETA receptors. This blockade prevents endothelin-1, a potent vasoconstrictor, from binding to its receptor, leading to peripheral vasodilatation. This mechanism helps in reducing blood pressure and improving cardiac output without significantly affecting heart rate or cardiac contractility .

Properties

CAS No.

221176-51-8

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

(2R)-2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid

InChI

InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26)/t19-/m0/s1

InChI Key

FEJVSJIALLTFRP-IBGZPJMESA-N

Isomeric SMILES

COC1=CC(=NC(=N1)O[C@@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC

Canonical SMILES

COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC

Origin of Product

United States

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